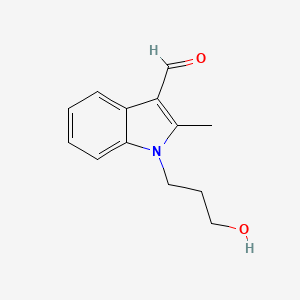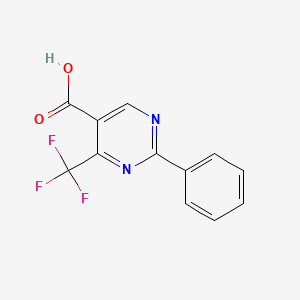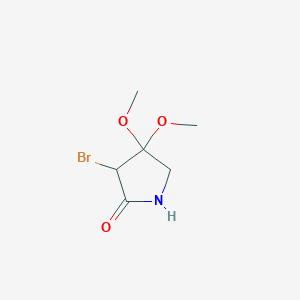
3-Bromo-4,4-dimethoxypyrrolidine-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis of Halogenated Oligo(N-phenyl-m-aniline)s :
- Ito et al. (2002) achieved the synthesis of dimer and trimer of all-para-brominated poly(N-phenyl-m-aniline)s, a process that may involve 3-Bromo-4,4-dimethoxypyrrolidine-2-one or similar compounds. Their study included X-ray crystallographic analysis and redox properties investigation (Ito et al., 2002).
Creation of Novel Cyclic Amino Acid Derivatives :
- Mangelinckx et al. (2005) focused on the efficient synthesis of new 3,3-dimethoxyazetidine-2-carboxylates and 3-bromo-4,4-dimethoxypyrrolidin-2-ones. These compounds, synthesized on a multigram scale, are important for further functionalization due to their protected carbonyl function (Mangelinckx et al., 2005).
Synthesis and Structural Analysis in Heterocycles :
- Chen Yu-yan (2004) conducted a synthesis process involving 3-bromo-2,6-dimethoxypyridine, a compound structurally similar to 3-Bromo-4,4-dimethoxypyrrolidine-2-one. This process included electrophilic substitution and oxidation reactions, highlighting the compound's role in complex organic synthesis (Chen Yu-yan, 2004).
Exploration of Halogeno-Derivatives in Crystal Structures :
- Morzyk-Ociepa et al. (2018) investigated the crystal structures and vibrational spectra of various halogeno-derivatives, including those similar to 3-Bromo-4,4-dimethoxypyrrolidine-2-one. This research provides insight into the structural and spectral characteristics of such compounds (Morzyk-Ociepa et al., 2018).
Study of Molecular Structures and Hydrogen Bonding :
- Dega-Szafran et al. (2001) analyzed the intra- and intermolecular interactions in halopyridinium-propionic acid halides, which are structurally related to 3-Bromo-4,4-dimethoxypyrrolidine-2-one. Their work underscores the importance of hydrogen bonding and electrostatic interactions in such molecules (Dega-Szafran et al., 2001).
Eigenschaften
IUPAC Name |
3-bromo-4,4-dimethoxypyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrNO3/c1-10-6(11-2)3-8-5(9)4(6)7/h4H,3H2,1-2H3,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRBUTKADSHMFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CNC(=O)C1Br)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2-{4-[(Dimethylamino)methyl]phenyl}phenyl)methanamine](/img/structure/B2369506.png)

![3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}piperidin-2-one](/img/structure/B2369511.png)
![7-[(2-Chlorophenyl)methyl]-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione](/img/structure/B2369513.png)
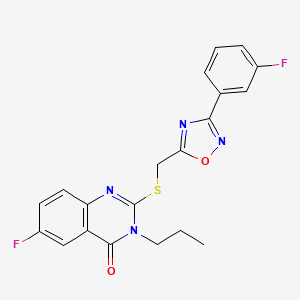
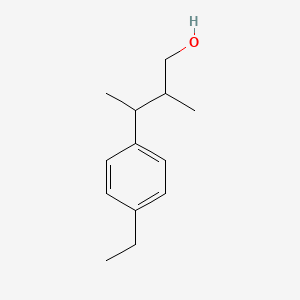
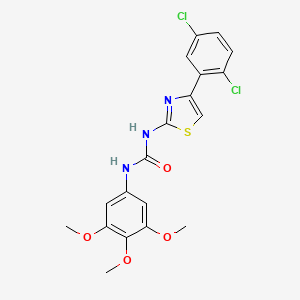
![[(1-Methylpyrazol-3-yl)methyl][2-(trifluoromethyl)phenyl]amine](/img/structure/B2369518.png)
